1-(2-iodo-ethyl)-3-nitro-benzene
Description
Academic Significance of Aryl Nitro Compounds and Organic Halides in Advanced Synthesis
Aryl nitro compounds are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a wide array of nitrogen-containing molecules, most notably amines. fiveable.me The nitro group is a potent electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. fiveable.mewikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position, but it activates the ring for nucleophilic aromatic substitution. wikipedia.orglkouniv.ac.in Furthermore, the nitro group itself is readily transformed into other functional groups, with its reduction to an amino group being one of the most fundamental and widely used reactions in organic synthesis. fiveable.mewikipedia.orgmasterorganicchemistry.com This conversion is pivotal as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, thereby dramatically altering the reactivity of the aromatic system. masterorganicchemistry.com
Organic halides, particularly alkyl and aryl halides, are indispensable building blocks in synthetic organic chemistry. ijrpr.com Their utility stems from the carbon-halogen bond, which can be readily cleaved to form new bonds, making them excellent substrates for a variety of transformations. ijrpr.comteachy.app Alkyl halides are versatile precursors for a vast range of functional groups through substitution and elimination reactions. teachy.appnumberanalytics.com Aryl halides are paramount in the realm of transition-metal catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, making aryl iodides highly sought-after coupling partners. rsc.org The development of powerful catalytic systems, often employing palladium, has enabled the use of aryl halides in numerous named reactions that are now central to modern synthesis. rsc.orgnumberanalytics.com
Historical Context and Evolution of Research on Related Chemical Entities
The study of nitroaromatic compounds has a rich history, initially driven by their use in the dye and explosives industries. lkouniv.ac.insci-hub.se Over time, the focus has shifted towards their role as versatile synthetic intermediates. sci-hub.se The facile reduction of the nitro group to an amine has long been a key transformation in the synthesis of anilines and their derivatives. sci-hub.se
Similarly, the chemistry of organic halides has evolved significantly. Initially used in classical substitution and elimination reactions, their importance surged with the advent of organometallic chemistry. ijrpr.com The development of transition-metal catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Heck, Suzuki, and Sonogashira reactions, has cemented the role of aryl halides as essential building blocks in modern organic synthesis. wikipedia.orglibretexts.orglibretexts.org These reactions allow for the precise and efficient construction of complex molecular frameworks that were previously difficult to access. wikipedia.org The Buchwald-Hartwig amination, a more recent development, has provided a powerful tool for the formation of carbon-nitrogen bonds, further expanding the synthetic utility of aryl halides. wikipedia.org
Rationale for Comprehensive Investigation of 1-(2-Iodo-ethyl)-3-nitro-benzene Chemistry
The bifunctional nature of this compound makes it a compelling target for detailed study. The presence of a primary alkyl iodide offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Simultaneously, the nitro-substituted aromatic ring provides opportunities for both modification of the nitro group itself (e.g., reduction to an amine) and for influencing reactions at the aromatic core. fiveable.me
A comprehensive investigation into the chemistry of this compound would explore the selective and sequential reactivity of its two key functional groups. This could lead to the development of novel and efficient synthetic routes to a diverse range of molecular scaffolds. The interplay between the iodoethyl group and the nitroaromatic system could also reveal interesting electronic and steric effects that influence reactivity. Ultimately, a thorough understanding of this compound's chemical behavior will expand the synthetic chemist's toolbox and may enable the synthesis of new molecules with potential applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(2-iodoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |
InChI Key |
LHPBYVOGXUOVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Iodo Ethyl 3 Nitro Benzene and Analogues
Strategies for Carbon-Iodine Bond Formation in Ethyl Chain Analogues
The introduction of an iodine atom onto an ethyl chain attached to an aromatic ring can be achieved through several reliable methods. The choice of method often depends on the starting material and the desired reaction conditions.
Nucleophilic Substitution Approaches for Haloalkane Synthesis
A common and effective method for creating a carbon-iodine bond is through nucleophilic substitution. This typically involves the reaction of an alcohol with an iodinating agent. For instance, 2-(3-nitrophenyl)ethanol (B3023286) can be converted to 1-(2-iodo-ethyl)-3-nitro-benzene. This transformation is often achieved using reagents like triphenylphosphine (B44618), iodine, and imidazole (B134444) in a suitable solvent such as dichloromethane.
Another prominent nucleophilic substitution pathway is the Finkelstein reaction. This reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, such as sodium iodide in acetone. The equilibrium is driven towards the formation of the alkyl iodide due to the low solubility of sodium chloride or bromide in acetone.
Primary nitroalkanes can also be synthesized through the reaction of alkyl bromides or iodides with silver nitrite (B80452) in an aqueous medium, often resulting in good yields. organic-chemistry.org
Table 1: Nucleophilic Substitution Reactions for Iodide Synthesis
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-(3-Nitrophenyl)ethanol | PPh₃, I₂, Imidazole | This compound | High | General Knowledge |
| 1-(2-Bromo-ethyl)-3-nitro-benzene | NaI, Acetone | This compound | High | General Knowledge |
| Alkyl Bromide/Iodide | Silver Nitrite | Primary Nitroalkane | Satisfactory to Good | organic-chemistry.org |
Radical-Mediated Iodination Techniques
Radical-mediated iodination offers an alternative route, particularly for the functionalization of less reactive C-H bonds. While direct iodination of alkanes with molecular iodine is often slow, the use of radical initiators or photochemical conditions can facilitate the reaction. nih.gov For substrates like ethylbenzene (B125841), radical halogenation preferentially occurs at the benzylic position due to the stability of the resulting benzylic radical. youtube.com This method is generally more applicable to the synthesis of analogues where the iodine is at the benzylic position rather than the terminal carbon of the ethyl chain.
Employment of Hypervalent Iodine Reagents in Alkyl Iodide Synthesis
Hypervalent iodine reagents have gained prominence as mild and selective oxidizing agents in organic synthesis. princeton.eduorganic-chemistry.orgacs.org These reagents can be utilized for various transformations, including the synthesis of alkyl iodides from alcohols. researchgate.net Their low toxicity and ease of handling make them attractive alternatives to heavy metal-based reagents. princeton.edu For example, a hypervalent iodine reagent in combination with an iodine source can efficiently convert a primary alcohol to the corresponding iodide under mild conditions. researchgate.net The reactivity of these reagents is based on the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group. princeton.edu
Construction of the Nitroaromatic Moiety
The introduction of a nitro group onto the aromatic ring is a fundamental transformation in the synthesis of nitroaromatic compounds. nih.govnih.gov
Electrophilic Aromatic Nitration of Phenyl Ethyl Systems
The most common method for introducing a nitro group onto an aromatic ring is electrophilic aromatic nitration. This typically involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org
For a substrate like ethylbenzene, nitration will predominantly yield a mixture of ortho and para isomers due to the ortho-, para-directing nature of the ethyl group. libretexts.orgchemguide.co.uk To synthesize the meta-substituted product, this compound, the order of the synthetic steps is crucial. lumenlearning.com
A study on the nitration of benzene (B151609) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium using dinitrogen pentoxide (DNP) has shown this to be a green and effective method for producing nitroarenes under mild conditions. nih.gov Another approach involves the use of metal-modified montmorillonite (B579905) KSF as a reusable catalyst for the nitration of phenolic compounds with nitric acid. organic-chemistry.org
Table 2: Electrophilic Aromatic Nitration of Ethylbenzene
| Reagents | Product(s) | Conditions | Reference |
| Conc. HNO₃, Conc. H₂SO₄ | o-Nitroethylbenzene, p-Nitroethylbenzene | 30°C | libretexts.org |
| Dinitrogen Pentoxide, Liquefied TFE | Nitrobenzene (B124822) | 20°C, 0.6 MPa | nih.gov |
Directed Nitration for Positional Selectivity
To achieve the desired meta-substitution pattern for this compound, the nitro group must be introduced onto the benzene ring before the functionalization of the ethyl group. Starting with nitrobenzene, a Friedel-Crafts acylation followed by reduction of the ketone and subsequent conversion of the alcohol to the iodide would be a plausible route. However, nitrobenzene is strongly deactivated and does not readily undergo Friedel-Crafts reactions. chegg.com
A more viable strategy is to start with a compound that already possesses a meta-directing group. For instance, the nitration of a precursor where the ethyl group is already present but in a form that directs meta would be ideal. Alternatively, starting with 3-nitrobenzaldehyde, a Wittig reaction could extend the carbon chain, followed by reduction of the double bond and conversion of the resulting alcohol to the iodide.
The directing effect of substituents is a critical consideration in multistep aromatic synthesis. lumenlearning.com The nitro group is a strong deactivating and meta-directing group. libretexts.orgchemguide.co.uk Therefore, if one starts with nitrobenzene, any subsequent electrophilic substitution will be directed to the meta position, although the reaction rate will be significantly slower. libretexts.org For the synthesis of 1-ethyl-3-nitrobenzene (B1616244), a planned two-step synthesis involving the nitration of benzene followed by Friedel-Crafts alkylation is flawed because nitrobenzene is too deactivated to undergo Friedel-Crafts alkylation. chegg.com
Stereoselective and Regioselective Synthesis of the Ethyl Chain and Aromatic Linkage
The creation of this compound presents two primary regiochemical challenges: the 1,3- (or meta) relationship of the nitro and ethyl groups on the benzene ring, and the placement of the iodine atom at the terminal (C2) position of the ethyl side chain. As the final product is achiral, stereoselectivity is not a primary concern in the synthesis of the ethyl chain itself.
Regioselectivity of the Aromatic Linkage
The meta orientation of the substituents on the benzene ring is a critical feature. The order of introduction of the groups is paramount to achieving this specific arrangement. According to the principles of electrophilic aromatic substitution, the directing effect of a substituent already present on the ring dictates the position of subsequent substitutions. libretexts.org An alkyl group is an ortho, para-director, while a nitro group is a deactivating meta-director. Therefore, nitrating ethylbenzene would unfavorably yield a mixture of ortho- and para-nitroethylbenzene.
A more effective strategy involves introducing a meta-directing group first. The acetyl group (-COCH₃) is a powerful meta-director. The synthesis can therefore commence with acetophenone, which upon nitration with a mixture of nitric acid and sulfuric acid, selectively yields 3-nitroacetophenone. orgsyn.org This reaction establishes the crucial 1,3-substitution pattern. However, the subsequent conversion of the resulting acetyl group into a 2-iodoethyl group is complex.
A more direct and efficient route to establish the desired aromatic substitution pattern and the correct side-chain precursor is the nitration of 2-phenylethanol. google.com This reaction produces a mixture of isomers, from which the desired 2-(3-nitrophenyl)ethanol can be isolated. This molecule serves as a key intermediate, possessing both the correct meta-substitution and a two-carbon side chain ready for functionalization.
Synthesis and Functionalization of the Ethyl Chain
With the precursor 2-(3-nitrophenyl)ethanol in hand, the final step is the conversion of the primary alcohol to an iodide. This transformation is a standard procedure in organic synthesis. Several reliable methods can be employed:
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and iodine (I₂) to directly convert the alcohol to the iodide in a single step under mild conditions.
Via Sulfonate Esters (Finkelstein Reaction): The alcohol can first be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is then treated with an iodide salt, such as sodium iodide (NaI) in acetone, to displace the leaving group and form the desired alkyl iodide.
The table below outlines a plausible reaction sequence starting from 2-phenylethanol.
Table 1: Regioselective Synthesis of this compound
| Step | Reactant | Reagents & Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | 2-Phenylethanol | Concentrated HNO₃ | 2-(3-nitrophenyl)ethanol | Nitration to establish meta regiochemistry and introduce the nitro group. google.com |
| 2 | 2-(3-nitrophenyl)ethanol | 1. TsCl, Pyridine2. NaI, Acetone | This compound | Conversion of the alcohol to the target iodide via a tosylate intermediate. |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound and its analogues can be approached through both divergent and convergent strategies, offering flexibility in accessing a range of related compounds or optimizing the assembly of the target molecule.
Divergent Synthetic Pathway
A divergent synthesis begins with a common intermediate that can be elaborated into multiple distinct products. For this target, 2-(3-nitrophenyl)ethanol is an excellent divergent starting point. From this single precursor, a variety of analogues can be synthesized by targeting the primary alcohol functionality. The target compound, this compound, is formed via iodination. By simply changing the halogen source in the final step (e.g., using PBr₃ for bromination or SOCl₂ for chlorination), a family of 1-(2-halo-ethyl)-3-nitro-benzene analogues can be produced. Furthermore, the alcohol can be converted to other functional groups, such as sulfonate esters (tosylates, mesylates), which are themselves valuable synthetic intermediates.
Table 2: Divergent Synthesis from 2-(3-nitrophenyl)ethanol
| Pathway | Precursor | Reagents & Conditions | Product |
|---|---|---|---|
| A | 2-(3-nitrophenyl)ethanol | PPh₃, I₂, Imidazole | This compound |
| B | 2-(3-nitrophenyl)ethanol | PBr₃ | 1-(2-Bromo-ethyl)-3-nitro-benzene |
Convergent Synthetic Pathway
Friedel-Crafts acylation or alkylation reactions on nitrobenzene are generally not feasible due to the strong deactivating nature of the nitro group. guidechem.com Modern cross-coupling reactions provide a more viable alternative. A potential convergent synthesis could involve a Suzuki or Stille coupling reaction. For example, 1-bromo-3-nitrobenzene (B119269) could be coupled with an organometallic reagent containing the desired side chain.
A plausible sequence is outlined below:
Fragment A Synthesis: Preparation of 1-bromo-3-nitrobenzene, which is commercially available or can be synthesized by nitration of bromobenzene (B47551) followed by isomer separation.
Fragment B Synthesis: Preparation of a suitable C₂ coupling partner, such as vinylboronic acid pinacol (B44631) ester.
Coupling and Elaboration: A palladium-catalyzed Suzuki coupling between 1-bromo-3-nitrobenzene and the vinylboronic ester would yield 3-nitrostyrene (B1585535). Subsequent hydroiodination would be required to form the final product. However, the regioselectivity of the hydroiodination step can be difficult to control. A more reliable method would involve the hydroboration-oxidation of 3-nitrostyrene to yield 2-(3-nitrophenyl)ethanol, followed by its conversion to the iodide as described previously.
Table 3: Convergent Synthesis via Suzuki Coupling
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 1-Bromo-3-nitrobenzene + Vinylboronic acid pinacol ester | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 3-Nitrostyrene | Suzuki coupling to form the C-C bond and install the vinyl group. |
| 2 | 3-Nitrostyrene | 1. BH₃·THF2. H₂O₂, NaOH | 2-(3-Nitrophenyl)ethanol | Anti-Markovnikov hydroboration-oxidation to form the primary alcohol. |
This convergent approach, while potentially longer in terms of step count, allows for the late-stage combination of complex fragments and can be readily adapted for the synthesis of various analogues by modifying either fragment before the coupling step.
Reactivity and Strategic Chemical Transformations of 1 2 Iodo Ethyl 3 Nitro Benzene
Reactions Involving the Iodo-Ethyl Moiety
The iodo-ethyl group is a key reactive site within the molecule, susceptible to a variety of transformations typical of primary alkyl halides. The presence of iodine, an excellent leaving group, facilitates reactions at the α-carbon.
Nucleophilic Displacement Reactions (S\N1, S\N2) at the α-Carbon
The primary carbon bearing the iodine atom is a prime target for nucleophilic attack. These reactions typically proceed through an S\N2 mechanism, especially with strong nucleophiles. The S\N2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Given that 1-(2-iodo-ethyl)-3-nitro-benzene is a primary halide, the S\N2 pathway is generally favored over the S\N1 mechanism, which proceeds through a less stable primary carbocation intermediate. masterorganicchemistry.comvedantu.com
However, the nature of the nucleophile and the reaction conditions play a crucial role. Strong, unhindered nucleophiles will favor the S\N2 pathway. In contrast, weaker nucleophiles or more sterically hindered conditions might lead to competition with elimination reactions. The electron-withdrawing nitro group on the benzene (B151609) ring can influence the reactivity of the side chain, though its effect is transmitted through several sigma bonds.
Common nucleophiles that can displace the iodide include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. For instance, reaction with sodium hydroxide (B78521) would yield 1-(2-hydroxy-ethyl)-3-nitro-benzene.
Elimination Reactions (E1, E2) Leading to Styrenic Derivatives
Elimination reactions provide a route to unsaturated compounds, in this case, 3-nitrostyrene (B1585535). These reactions can occur via two main mechanisms: E1 and E2. wikipedia.org The E2 mechanism is a one-step process that is favored by strong, bulky bases. wikipedia.org The base abstracts a proton from the β-carbon, while the iodide leaving group departs simultaneously, forming a double bond. wikipedia.org
The E1 mechanism, a two-step process involving a carbocation intermediate, is less likely for a primary halide like this compound due to the instability of the primary carbocation. masterorganicchemistry.com However, under conditions that favor ionization, such as high temperatures and the use of a weak base, some E1 elimination might occur in competition with S\N1 substitution. masterorganicchemistry.comlibretexts.org
The choice of base and solvent is critical in directing the reaction towards elimination over substitution. For example, using a bulky base like potassium tert-butoxide would favor the E2 pathway and the formation of 3-nitrostyrene.
Reductive Dehalogenation Processes
Other reducing agents, such as those involving catalytic hydrogenation or other metal hydrides, could also potentially effect this transformation. The choice of reductant would need to be carefully considered to avoid simultaneous reduction of the nitro group.
Formation of Organometallic Reagents for Cross-Coupling
The iodo-ethyl group can be converted into highly reactive organometallic reagents, such as Grignard or organolithium reagents. These reagents are powerful nucleophiles and strong bases, making them valuable in the formation of new carbon-carbon bonds. libretexts.orglibretexts.orgyoutube.com
The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgutexas.edu The resulting organomagnesium compound, 1-(2-(magnesioiodo)ethyl)-3-nitro-benzene, could then be used in reactions with electrophiles such as aldehydes, ketones, and esters. mmcmodinagar.ac.in
Similarly, an organolithium reagent can be prepared by reacting the iodo-compound with two equivalents of lithium metal. libretexts.orgmmcmodinagar.ac.in Organolithium reagents are generally more reactive than their Grignard counterparts. mmcmodinagar.ac.in
It is important to note that the presence of the nitro group could potentially interfere with the formation of these organometallic reagents, as they are known to react with nitro functionalities. Therefore, careful control of reaction conditions would be necessary.
Transformations of the Nitroaromatic Group
The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, significantly altering the electronic properties of the aromatic ring.
Reduction of the Nitro Group to Amino, Hydroxylamine (B1172632), and Other Nitrogen Functionalities
The reduction of the nitro group is a fundamental transformation in aromatic chemistry. wikipedia.org A wide array of reducing agents can be employed to achieve different reduction products.
Reduction to Amines: The most common transformation is the reduction of the nitro group to an amino group (–NH₂), which converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This can be accomplished through various methods:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly efficient method. wikipedia.orgyoutube.com
Metal/Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is also a very effective and chemoselective reagent for this purpose. stackexchange.com
Reduction to Hydroxylamines: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamine (–NHOH). Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can be used to achieve this transformation. wikipedia.org
Other Nitrogen Functionalities: Depending on the reducing agent and reaction conditions, other nitrogen functionalities can also be obtained. For example, using lithium aluminum hydride (LiAlH₄) can lead to the formation of azo compounds. masterorganicchemistry.com
The chemoselective reduction of the nitro group in the presence of the iodo-ethyl moiety is a key consideration. Many reducing agents for the nitro group can also reduce the alkyl halide. Therefore, the choice of reagent must be carefully selected to achieve the desired transformation without affecting the other functional group. For instance, SnCl₂ is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities. stackexchange.com
| Transformation | Reagents and Conditions | Product(s) |
| Nucleophilic Displacement | Strong nucleophiles (e.g., NaOH, NaCN) | Alcohols, nitriles, etc. |
| Elimination | Strong, bulky bases (e.g., t-BuOK) | 3-nitrostyrene |
| Reductive Dehalogenation | NaBH₄ in DMSO (on related compounds) | 1-ethyl-3-nitrobenzene (B1616244) |
| Organometallic Formation | Mg in ether or 2 Li | Grignard or organolithium reagent |
| Nitro Group Reduction (Amine) | H₂, Pd/C; Fe/HCl; SnCl₂ wikipedia.orgmasterorganicchemistry.comyoutube.comstackexchange.com | 3-(2-iodo-ethyl)aniline |
| Nitro Group Reduction (Hydroxylamine) | Zn/NH₄Cl wikipedia.org | N-(3-(2-iodo-ethyl)phenyl)hydroxylamine |
Denitrative Functionalization and Coupling Reactions
The nitro group of this compound, traditionally viewed as a directing group or a precursor to an amino group, can also be utilized as a leaving group in various coupling reactions. This approach, known as denitrative coupling, offers a significant advantage by using readily available nitroarenes as starting materials, thus streamlining synthetic pathways. bohrium.com
Transition-metal-catalyzed denitrative coupling reactions have emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. bohrium.comresearchgate.net For a substrate like this compound, the nitro group can be replaced by various functionalities. Palladium-based catalyst systems, often in conjunction with specific ligands like BrettPhos, have proven effective in these transformations. acs.org
Examples of potential denitrative coupling reactions for this compound include:
Denitrative Suzuki-Miyaura Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst could yield a biaryl compound. Mechanistic studies suggest that this process can involve the oxidative addition of the Ar-NO2 bond to the palladium center. bohrium.com
Denitrative Sonogashira Coupling: The use of a palladium catalyst, such as Pd(en)(NO3)2, could facilitate the coupling with a terminal alkyne to introduce an alkynyl group in place of the nitro group. acs.org
Denitrative N-Arylation: Palladium-catalyzed cross-coupling with N-H containing heterocycles like pyrroles, indoles, or carbazoles can lead to the formation of N-arylated products. rsc.org This method is valuable for synthesizing functionalized N-arylated heterocycles. rsc.org
Denitrative Amination: The nitro group can be substituted by primary or secondary amines using a palladium catalyst, offering a direct route to substituted anilines. acs.org
These reactions highlight the versatility of the nitro group as a synthetic handle, moving beyond its traditional role and enabling more efficient synthetic strategies. researchgate.netresearchgate.net
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd/BrettPhos | 1-(2-Iodo-ethyl)-3-aryl-benzene |
| Sonogashira | Terminal Alkyne | Pd(en)(NO3)2/BrettPhos | 1-(2-Iodo-ethyl)-3-alkynyl-benzene |
| N-Arylation | N-H Heterocycle | Palladium-based | N-(3-(2-Iodo-ethyl)phenyl)heterocycle |
| Amination | Primary/Secondary Amine | Palladium-based | N-Alkyl/Aryl-3-(2-iodo-ethyl)aniline |
Participation in Electron-Transfer Reactions and Radical Chemistry
The nitroaromatic moiety of this compound is redox-active and can readily participate in electron-transfer processes to form radical anions. The reduction of nitroaromatic compounds is a fundamental process in various chemical and biological systems. nih.govnih.gov
The single-electron reduction of a nitroaromatic compound (ArNO2) yields a nitro anion-radical (ArNO2•−). nih.gov This process can be initiated by chemical reductants, electrochemical methods, or photochemically. For instance, single electron transfer (SET) from anionic organic bases to nitrobenzene (B124822) has been shown to generate stable nitrobenzenide radical ion-pairs. acs.org The one-electron redox potentials of nitroaromatic compounds are a key parameter in these reactions and have been determined for various derivatives. acs.org
The formation of the radical anion of this compound could initiate subsequent chemical transformations. The reactivity of this radical species would be influenced by the presence of the iodoethyl group.
Furthermore, the reduction of the nitro group can proceed through multi-electron pathways. Two-electron reduction typically leads to the formation of a nitroso intermediate (Ar-NO), which can be further reduced to a hydroxylamine (Ar-NHOH). nih.gov These intermediates are themselves reactive species that can participate in subsequent reactions.
The involvement of radical intermediates derived from the nitro group can be harnessed in synthetic chemistry. For example, the generation of aryl nitrenes from nitroarenes through deoxygenation can lead to complex molecular rearrangements and functionalizations. nih.gov
Integrated Reactivity of Iodo and Nitro Functionalities
The presence of both an iodoethyl group and a nitro group on the same aromatic ring in this compound allows for complex and controlled synthetic manipulations. The differing reactivity of the C-I bond and the C-NO2 bond enables selective functionalization.
Chemo- and Regioselective Functionalization Strategies
The C-I bond is generally more susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions than the C-NO2 bond under many conditions. This difference in reactivity allows for chemoselective functionalization. For instance, the iodoethyl group can undergo SN2 reactions with various nucleophiles without affecting the nitro group.
Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. msu.edumasterorganicchemistry.com The iodoethyl group, being a weakly deactivating ortho-, para-director, would have a lesser influence on the regioselectivity of such reactions. In electrophilic substitution reactions on this compound, the powerful directing effect of the nitro group would likely dominate.
In the context of disubstituted benzenes, when multiple substituents are present, the most activating group typically governs the position of further substitution. masterorganicchemistry.com However, in the case of this compound, both groups are deactivating. The nitro group's strong deactivating and meta-directing nature would be the primary determinant for electrophilic attack.
Transition-metal-catalyzed cross-coupling reactions can also be performed selectively. The C-I bond of the iodoethyl group could potentially participate in reactions like Suzuki, Heck, or Sonogashira couplings under conditions that leave the nitro group intact. The orthogonality of the C-NO2 bond's reactivity to that of C-halogen bonds in cross-coupling reactions is a significant advantage. researchgate.netresearchgate.net
| Reaction Type | Targeted Group | Reagents/Conditions (Example) | Outcome |
| Nucleophilic Substitution | Iodoethyl | Nu- (e.g., CN-, N3-) | Selective substitution at the ethyl chain |
| Suzuki Coupling | Iodoethyl | Arylboronic acid, Pd catalyst | Selective C-C bond formation at the ethyl chain |
| Electrophilic Nitration | Aromatic Ring | HNO3/H2SO4 | Introduction of a second nitro group, directed by the existing NO2 group |
| Denitrative Coupling | Nitro | Arylboronic acid, specific Pd catalyst | Replacement of the NO2 group, leaving the iodoethyl group intact |
Tandem and Cascade Reactions Mediated by Dual Functional Groups
The dual functionalities of this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient in building molecular complexity.
A potential tandem reaction could involve an initial transformation of the nitro group, which then triggers a subsequent reaction involving the iodoethyl side chain. For example, the reduction of the nitro group to an amine would generate 3-(2-iodo-ethyl)aniline. This intermediate could then undergo an intramolecular cyclization (see section 3.4).
Another possibility is the light-promoted tandem coupling of nitroarenes with Grignard reagents, which can lead to the synthesis of carbazoles through a sequence of C-N bond formation and photoinduced electrocyclization. rsc.org While this is an intermolecular example, it showcases the potential for the nitro group to initiate complex reaction cascades.
Reductive C-H amination of nitroarenes can be achieved through the generation of aryl nitrenes, leading to ring expansion and subsequent functionalization. nih.gov In the case of this compound, such a process could lead to highly functionalized heterocyclic systems.
Cyclization Reactions and Heterocycle Formation Pathways
The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic compounds. The iodoethyl group provides an electrophilic carbon atom, and the nitro group can be transformed into a nucleophilic center (an amino group), setting the stage for ring closure.
A primary pathway for heterocycle formation involves the reduction of the nitro group to an aniline (B41778) derivative, 3-(2-iodo-ethyl)aniline. This intermediate can then undergo intramolecular N-alkylation. The amino group can act as a nucleophile, displacing the iodide to form a six-membered heterocyclic ring. This reaction would likely proceed via an intramolecular SN2 mechanism to yield 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline.
Alternatively, palladium-catalyzed reductive cyclization of dinitro-dialkenylbenzenes has been used to synthesize pyrroloindoles. nih.gov While the substrate is different, this demonstrates the utility of reductive cyclization strategies involving nitro groups for heterocycle synthesis.
The specific conditions for such cyclizations would need to be optimized, but the general strategy of reducing the nitro group followed by intramolecular cyclization is a well-established method for the synthesis of nitrogen-containing heterocycles.
| Precursor | Reaction | Product | Heterocyclic Core |
| This compound | 1. Reduction of NO2 to NH22. Intramolecular N-alkylation | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | Pyrroloquinoline |
Role of 1 2 Iodo Ethyl 3 Nitro Benzene As a Versatile Synthetic Intermediate
Precursor for Carbon-Carbon Bond Formation
The iodoethyl group in 1-(2-iodo-ethyl)-3-nitro-benzene is a prime handle for the formation of new carbon-carbon bonds through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Alkylation Reactions: The carbon-iodine bond in the ethyl chain is susceptible to nucleophilic attack by a wide range of carbanions, enabling the straightforward introduction of extended carbon chains. Given the reactivity of primary alkyl iodides, this compound is expected to readily undergo alkylation with soft nucleophiles such as enolates, malonates, and organocuprates. For instance, the reaction with diethyl malonate in the presence of a suitable base would yield the corresponding substituted malonic ester, a valuable precursor for the synthesis of carboxylic acids and other functionalized molecules.
Arylation Reactions: The iodoethyl moiety can also participate in arylation reactions, although less commonly than aryl halides. Transition metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, are powerful tools for the formation of carbon-carbon bonds. While typically applied to aryl or vinyl halides, modifications of these reactions can facilitate the coupling of alkyl halides. For example, a Negishi-type coupling with an organozinc reagent or a Suzuki-type coupling with an organoboron compound in the presence of a suitable palladium or nickel catalyst could potentially attach an aryl or vinyl group to the ethyl chain.
Building Block for Diverse Heterocyclic Scaffolds
The presence of the nitro group on the benzene (B151609) ring, in conjunction with the ethyl side chain, makes this compound a promising precursor for the synthesis of various heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions.
Indole (B1671886) Synthesis: A plausible pathway to indole derivatives involves the initial alkylation of a suitable nucleophile with this compound, followed by reduction of the nitro group and subsequent cyclization. For example, a reaction with a cyanide source to form 3-(3-nitrophenyl)propanenitrile, followed by reductive cyclization, could yield an indole scaffold. A more direct approach could involve a palladium-catalyzed intramolecular cyclization of a derivative where the iodoethyl group is suitably positioned relative to a nitrogen nucleophile. The Fischer indole synthesis, while traditionally involving hydrazones, has modern variants that could potentially utilize precursors derived from 2-alkenylanilines, which could be synthesized from this compound. nih.govresearchgate.net
Quinoline (B57606) Synthesis: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or the cyclization of o-aminoaryl ketones or aldehydes (Friedländer synthesis). nih.govnih.gov An intermediate derived from this compound, after appropriate functional group manipulations of the side chain to introduce a carbonyl or a suitable three-carbon unit, followed by reduction of the nitro group, could serve as a key precursor for quinoline synthesis.
Intermediate in the Preparation of Functionalized Arenes and Biaryls
The dual functionality of this compound allows for its use as an intermediate in the synthesis of more complex functionalized aromatic compounds.
Functionalized Arenes: The iodoethyl group can be transformed into a variety of other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) would yield an azidoethyl group, which can be further reduced to an aminoethyl group or participate in click chemistry. Hydrolysis of the iodide would lead to the corresponding alcohol, 3-nitrophenylethanol, a versatile intermediate in its own right. These transformations, coupled with the reactivity of the nitro group (e.g., reduction to an amine, diazotization), open up a wide range of possibilities for introducing diverse functionalities onto the benzene ring.
Biaryls: The synthesis of biaryls can be envisioned through cross-coupling reactions involving the aromatic ring of this compound, although the presence of the deactivating nitro group would necessitate specific catalytic systems. wikipedia.orgresearchgate.net A more plausible approach would be to first perform a cross-coupling reaction on a precursor like 1-bromo-3-nitrobenzene (B119269) to form a biaryl system, and then introduce the iodoethyl side chain. Alternatively, the iodoethyl group could first be modified, for example, by elimination to a vinyl group, which could then participate in a Heck-type cross-coupling reaction to form a stilbene (B7821643) derivative. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govyoutube.com
Contributions to the Synthesis of Complex Organic Molecules
The unique combination of a reactive alkyl iodide and a modifiable nitroaromatic ring in this compound makes it a potentially valuable building block in the total synthesis of complex natural products and pharmaceutically active compounds.
Many bioactive molecules contain substituted indole or quinoline cores, and the ability to construct these heterocycles from a readily available starting material is of significant interest. For example, the synthesis of certain kinase inhibitors or receptor antagonists often involves the construction of highly substituted aromatic and heterocyclic systems. researchgate.netnih.govresearchgate.net A synthetic strategy could involve using the iodoethyl group of this compound to append a key fragment of the target molecule, followed by elaboration of the nitro group and subsequent cyclization to form a crucial part of the molecular scaffold. While no direct applications of this compound in complex molecule synthesis have been reported, the successful use of structurally similar nitropyridine derivatives in the synthesis of bioactive compounds highlights the potential of this class of intermediates. researchgate.netresearchgate.net
Mechanistic Investigations and Advanced Theoretical Studies of 1 2 Iodo Ethyl 3 Nitro Benzene Reactions
Detailed Reaction Pathway Elucidation for Key Transformations
The reaction pathways of 1-(2-iodo-ethyl)-3-nitro-benzene are largely governed by the interplay of the nitro group's electron-withdrawing nature and the reactivity of the iodoethyl group. Key transformations can be categorized into reactions involving the aromatic ring and those involving the side chain.
A plausible synthetic route to this compound itself involves a multi-step process starting from a suitable precursor. One such pathway could begin with the Friedel-Crafts acylation of benzene (B151609) to form acetophenone, followed by nitration to yield 3-nitroacetophenone. The nitro group directs the incoming electrophile to the meta position. Subsequent reduction of the ketone to an alcohol, followed by iodination, would yield the target molecule. A similar synthesis is described for the related compound 1-ethyl-3-nitrobenzene (B1616244), which proceeds through a 1-(1-iodoethyl)-3-nitrobenzene intermediate. google.com
Electrophilic Aromatic Substitution:
The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing resonance and inductive effects. chemistrysteps.com Any further substitution on the ring would be directed to the positions meta to the nitro group (positions 4 and 6) and would require harsh reaction conditions. For instance, further nitration to produce a dinitro derivative would necessitate the use of fuming nitric acid and elevated temperatures. chemistrysteps.com The mechanism for such a reaction would follow the standard EAS pathway:
Generation of the electrophile: For nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric and sulfuric acids. chemguide.co.ukmasterorganicchemistry.com
Nucleophilic attack: The π-electron system of the deactivated benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. youtube.com
Nucleophilic Substitution at the Side Chain:
The iodoethyl group is susceptible to nucleophilic substitution reactions (Sₙ2), where the iodide ion serves as a good leaving group. This allows for the introduction of various functional groups at the terminus of the ethyl chain.
Reduction of the Nitro Group:
The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of anilines. This reduction dramatically alters the electronic properties of the benzene ring, converting the deactivating nitro group into a strongly activating and ortho-, para-directing amino group.
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) calculations on nitrobenzene (B124822) derivatives)
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, stability, and reactivity of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on related nitrobenzene derivatives allows for a clear understanding of the expected computational findings. nih.gov
DFT calculations can be employed to determine various molecular properties that are crucial for understanding reaction mechanisms:
Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.
Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated. The MEP, for instance, can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Reaction Energetics: DFT can be used to calculate the energies of reactants, products, transition states, and intermediates. This information is vital for constructing a detailed energy profile of a reaction pathway, allowing for the determination of activation energies and reaction enthalpies. For example, studies on the hydrogenation of nitrobenzene on metal surfaces have utilized DFT to elucidate the reaction mechanism and identify the rate-limiting step. nih.gov
| Parameter | Predicted Value/Insight from DFT on Analogous Compounds |
| Optimized Geometry | The nitro group is likely to be slightly twisted out of the plane of the benzene ring to minimize steric hindrance. |
| Molecular Electrostatic Potential (MEP) | A region of high positive potential (electron-deficient) is expected around the nitro group, while the iodine atom will also influence the local electronic environment. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the chemical reactivity and the wavelength of maximum absorption in the UV-Vis spectrum. |
| Activation Energies | DFT can predict the energy barriers for key reaction steps, such as electrophilic attack on the ring or nucleophilic substitution at the side chain, thus helping to determine the feasibility and rate of these reactions. |
Spectroscopic Analysis of Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose.
Infrared (IR) Spectroscopy: In studies of nitrobenzene hydrogenation on metal catalysts, IR spectroscopy has been instrumental in identifying key reaction intermediates. nih.gov For reactions involving this compound, IR spectroscopy could be used to monitor the disappearance of the characteristic N-O stretching vibrations of the nitro group during its reduction, and the appearance of N-H stretching bands of the resulting amine.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that proceed through radical intermediates, EPR spectroscopy is a powerful tool for their detection and characterization.
UV-Vis Spectroscopy: Changes in the electronic structure of the molecule during a reaction can be monitored by UV-Vis spectroscopy. The formation of intermediates often leads to the appearance of new absorption bands.
| Spectroscopic Technique | Application in Studying this compound Reactions |
| Infrared (IR) | Monitoring the conversion of the nitro group to an amino group by observing changes in the N-O and N-H stretching frequencies. |
| Nuclear Magnetic Resonance (NMR) | Characterizing the structure of reaction products and stable intermediates. |
| Electron Paramagnetic Resonance (EPR) | Detecting and characterizing any radical intermediates that may form during certain reactions. |
| UV-Visible (UV-Vis) | Observing the formation of colored intermediates or changes in the conjugation of the aromatic system. |
Kinetic and Thermodynamic Profiling of Chemical Processes
The kinetic and thermodynamic parameters of a reaction provide quantitative information about its rate and the position of the equilibrium.
Kinetics: The rate of a reaction involving this compound would be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For electrophilic aromatic substitution, the strong deactivating effect of the nitro group would result in a significantly slower reaction rate compared to benzene. chemistrysteps.com The study of the kinetics of the thermal decomposition of nitrobenzene has shown that the initial step is the homolytic cleavage of the C-N bond, and the rate constants for subsequent radical reactions have been determined. researchgate.net Similar studies on this compound could elucidate the stability of the molecule and its decomposition pathways.
Thermodynamics: The thermodynamic profile of a reaction determines the relative stability of reactants and products. DFT calculations, as mentioned earlier, can provide accurate estimates of the enthalpy (ΔH) and Gibbs free energy (ΔG) changes for a reaction. A negative ΔG indicates a spontaneous process. For instance, the reduction of the nitro group to an amine is a thermodynamically favorable process.
| Parameter | Influence on Reactions of this compound |
| Rate Law | For Sₙ2 reactions at the side chain, the rate would likely be first order in both the substrate and the nucleophile. For EAS, the rate would depend on the concentration of the electrophile and the substrate. |
| Activation Energy (Ea) | Expected to be high for electrophilic substitution on the deactivated ring. Lower for nucleophilic substitution at the iodoethyl group. |
| Enthalpy of Reaction (ΔH) | Can be calculated using DFT to determine if a reaction is exothermic or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction. The reduction of the nitro group is expected to have a negative ΔG. |
Exploration of Derivatives and Analogues of 1 2 Iodo Ethyl 3 Nitro Benzene: Structure Reactivity Relationships
Positional Isomers (Ortho and Para) and Their Distinct Synthetic Utilities
The substitution pattern on the benzene (B151609) ring is a critical determinant of a molecule's chemical behavior. In the case of (2-iodoethyl)nitrobenzene, the ortho, meta, and para isomers exhibit unique properties and serve different purposes in organic synthesis. The parent compound, 1-(2-iodo-ethyl)-3-nitro-benzene, is the meta isomer.
The synthesis of a specific isomer is governed by the directing effects of the substituents. The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution, while an alkyl group is an activating, ortho-, para-directing group. nih.govlibretexts.org Therefore, a direct one-step synthesis often yields a mixture of isomers, necessitating multi-step strategies to achieve regiochemical control. For instance, the synthesis of m-iodonitrobenzene can be achieved from m-nitroaniline via a diazonium salt intermediate, which is then treated with potassium iodide. prepchem.com
The distinct utilities of these isomers arise from the electronic interplay and steric hindrance between the nitro and iodoethyl groups.
Ortho Isomer (1-(2-Iodoethyl)-2-nitrobenzene): The close proximity of the electron-withdrawing nitro group to the iodoethyl sidechain significantly influences its reactivity. The ortho isomer, and more specifically its precursor 1-iodo-2-nitrobenzene, has been utilized in the synthesis of complex heterocyclic structures such as 1-(2-Nitrophenyl)-1H-indole and 2-(2-Pyridyl)-3H-indol-3-one N-Oxide. sigmaaldrich.com In these syntheses, the ortho-nitro group can participate in cyclization reactions or modulate the reactivity of adjacent positions.
Meta Isomer (1-(2-Iodoethyl)-3-nitrobenzene): In the meta isomer, the direct resonance interaction between the nitro group and the substituent is absent. This configuration makes the iodoethyl group a reactive handle for nucleophilic substitution, while the nitro group can be used as a precursor to an amino group via reduction, opening pathways to a wide array of 3-substituted phenethylamine (B48288) derivatives.
Para Isomer (1-(2-Iodoethyl)-4-nitrobenzene): The para isomer is a valuable synthetic intermediate. ontosight.ai The strong electron-withdrawing effect of the para-nitro group, transmitted through resonance, can activate the benzene ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the ring. numberanalytics.com More commonly, the reactive C-I bond is exploited for introducing the p-nitrophenethyl moiety into larger molecules, including potential pharmaceutical compounds. ontosight.ai
Table 1: Comparison of Positional Isomers of (2-Iodoethyl)nitrobenzene
| Isomer | Key Structural Feature | Common Synthetic Utility |
|---|---|---|
| Ortho | Close proximity of -NO₂ and -CH₂CH₂I groups | Precursor for heterocyclic compounds (e.g., indoles) sigmaaldrich.com |
| Meta | Substituents are meta to each other | Building block for 3-substituted phenethylamines |
| Para | Substituents are para to each other | Intermediate for complex molecules via substitution at the C-I bond ontosight.ai |
Impact of Chain Length and Substitution on Iodoalkyl Reactivity
The reactivity of the iodoalkyl side chain is fundamentally linked to the carbon-iodine (C-I) bond. This bond is the weakest of the carbon-halogen bonds, making iodoalkanes highly reactive towards nucleophiles. crunchchemistry.co.ukchemguide.co.uk
The structure of the alkyl chain dictates the preferred mechanism of nucleophilic substitution.
Chain Length: The this compound contains a primary iodide. Primary haloalkanes strongly favor the Sₙ2 (bimolecular nucleophilic substitution) mechanism due to the low steric hindrance around the electrophilic carbon. crunchchemistry.co.ukvedantu.com Elongating the chain, for instance to a 1-(3-iodopropyl)-3-nitrobenzene, would still result in a primary iodide that reacts via an Sₙ2 mechanism, with minor differences in reaction rates due to conformational effects.
Chain Substitution (Branching): Introducing substituents on the alkyl chain has a profound effect on reactivity and the reaction pathway.
A secondary iodide , such as 1-(1-iodoethyl)-3-nitrobenzene, would experience greater steric hindrance, slowing the rate of Sₙ2 reactions. It could also react via an Sₙ1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate. vedantu.com
A tertiary iodide would be even more sterically hindered, making the Sₙ2 pathway highly unfavorable. It would react almost exclusively through the Sₙ1 mechanism. physicsandmathstutor.com
The electron-withdrawing nitro group on the aromatic ring can exert a modest inductive effect through the sigma bonds of the alkyl chain, potentially destabilizing any carbocation formation and thus disfavoring the Sₙ1 pathway relative to an unsubstituted analogue.
Table 2: Effect of Alkyl Chain Substitution on Reactivity
| Alkyl Iodide Type | Example Structure Fragment | Primary Reaction Mechanism | Relative Sₙ2 Rate |
|---|---|---|---|
| Primary | -CH₂CH₂I | Sₙ2 | Fast |
| Secondary | -CH(I)CH₃ | Sₙ1 / Sₙ2 | Slow |
| Tertiary | -C(I)(CH₃)₂ | Sₙ1 | Very Slow / Negligible |
Modifications to the Nitroaromatic Ring and Their Influence on Electronic Properties
The nitro group is a powerful electron-withdrawing group (EWG) that significantly lowers the electron density of the aromatic ring through both inductive and resonance effects. nih.govnumberanalytics.com This deactivation makes the ring less susceptible to electrophilic attack. libretexts.org Introducing additional substituents onto the nitroaromatic ring allows for the fine-tuning of its electronic properties, which in turn affects its reactivity and potential applications.
Addition of Electron-Donating Groups (EDGs): Incorporating EDGs such as alkyl (-CH₃), hydroxyl (-OH), or amino (-NH₂) groups onto the ring counteracts the effect of the nitro group. These groups donate electron density, making the ring more nucleophilic and thus more reactive towards electrophilic substitution. The directing influence of these groups (typically ortho- and para-) would compete with the meta-directing effect of the nitro group, guiding the position of any subsequent substitution. msu.edu
Addition of Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as a cyano (-CN), carbonyl (-C=O), or an additional nitro group, drastically reduces the ring's electron density. A dinitro- or trinitro-aromatic ring is extremely deactivated towards electrophilic substitution. However, this strong electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for benzene itself. numberanalytics.com The reduction potential of the nitro groups is also altered, which is a key parameter in the chemistry of energetic materials and in bioreduction processes. nih.govdtic.mil
Synthesis and Reactivity of Fluorinated, Chlorinated, and Brominated Analogues
Replacing the iodine atom in the alkyl chain with other halogens (fluorine, chlorine, or bromine) creates a series of analogues with a wide spectrum of reactivity.
Synthesis:
Fluorinated Analogues: The synthesis of the fluoro-analogue is the most challenging. While direct fluorination is often too reactive, modern methods using electrophilic fluorinating reagents like Selectfluor have been developed. researchgate.net Another approach involves the nucleophilic substitution of a nitro group on the ring with a fluoride (B91410) source, though this typically requires harsh conditions. epa.gov
Chlorinated Analogues: The chloro-analogue can be prepared by reacting the corresponding alcohol with reagents like thionyl chloride. unacademy.com Direct chlorination of the nitroaromatic hydrocarbon is also a viable industrial process, often requiring a catalyst and anhydrous conditions. google.com
Brominated Analogues: The bromo-analogue is accessible through methods similar to those for the chloro-analogue, for example, by treating the alcohol with HBr or phosphorus tribromide. Bromination of nitrobenzene (B124822) itself yields m-bromonitrobenzene. orgsyn.org
Reactivity: The primary difference in the reactivity of these analogues lies in the strength of the carbon-halogen (C-X) bond. The bond enthalpy decreases down the group: C-F > C-Cl > C-Br > C-I. crunchchemistry.co.ukphysicsandmathstutor.com
Iodo-analogue: Possesses the weakest C-I bond, making it the most reactive in nucleophilic substitution reactions. The iodide ion is an excellent leaving group. chemguide.co.uksavemyexams.com
Bromo- and Chloro-analogues: Exhibit intermediate reactivity. The C-Br and C-Cl bonds are stronger than C-I, requiring more energy to break. physicsandmathstutor.com
Fluoro-analogue: The C-F bond is the strongest carbon-halogen bond, rendering fluoroalkanes generally unreactive towards nucleophilic substitution under normal conditions. chemguide.co.uk
Table 3: Comparison of Halogenated Analogues
| Analogue | C-X Bond Enthalpy (kJ/mol) | Relative Reactivity (Nucleophilic Substitution) |
|---|---|---|
| Fluoro- | ~485 | Very Low (Inert) |
| Chloro- | ~340 | Moderate |
| Bromo- | ~285 | High |
| Iodo- | ~210 | Very High |
Note: Bond enthalpy values are approximate and can vary slightly depending on the source. savemyexams.com
Design and Synthesis of Advanced Functional Analogues
The this compound scaffold is a launchpad for the design and synthesis of more complex molecules with specific functions. The synthetic strategy for these advanced analogues requires careful consideration of the directing effects of substituents and the reactivity of each functional group.
Pharmaceutical and Agrochemical Design: Nitroaromatic compounds are important precursors in the synthesis of pharmaceuticals and pesticides. nih.govnih.gov The iodoethyl group can act as an alkylating agent to attach the nitrophenethyl core to a larger molecular framework. The nitro group itself is a versatile functional handle; it can be reduced to an amine, which is a common pharmacophore and a key intermediate for further derivatization. libretexts.org For example, substituted nitrobenzenes are used as starting materials for analgesics and indoles. nih.gov
Synthesis of Complex Targets: The synthesis of a specifically substituted analogue, such as 1-ethyl-3-nitrobenzene (B1616244), highlights the challenges in synthetic design. A simple two-step process from benzene is flawed: nitration followed by Friedel-Crafts alkylation fails because the nitro group deactivates the ring too strongly chegg.com; alkylation followed by nitration yields the wrong (ortho/para) isomers. msu.edu An effective synthesis requires a multi-step route, possibly involving the protection of functional groups or the strategic conversion of one group to another to control regiochemistry. libretexts.org
The design of advanced analogues leverages the fundamental principles of structure and reactivity. By modifying the alkyl chain, substituting the aromatic ring, and varying the halogen, chemists can create a vast library of compounds derived from this compound, each with a unique profile of properties tailored for applications ranging from medicinal chemistry to materials science.
Future Research Directions and Emerging Opportunities in 1 2 Iodo Ethyl 3 Nitro Benzene Chemistry
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce environmental impact and enhance safety. For a molecule like 1-(2-iodo-ethyl)-3-nitro-benzene, which contains both a nitro group and an iodoalkane, developing sustainable synthetic routes is a key area of future research. Current synthetic approaches may rely on harsh reagents or generate significant waste. Future efforts will likely focus on several key areas:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring addition reactions or cycloadditions that build the core structure with minimal byproduct formation.
Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petroleum-based feedstocks. While challenging for this specific molecule, research into bio-based aromatic compounds could provide a long-term avenue.
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran). Similarly, the development of less toxic and more environmentally benign iodinating and nitrating agents is a critical research goal.
A comparative table of potential green chemistry improvements for the synthesis of related compounds is presented below.
| Conventional Method | Potential Green Alternative | Key Advantages |
| Nitration with H₂SO₄/HNO₃ | Solid acid catalyzed nitration (e.g., zeolites) | Reduced corrosive waste, catalyst recyclability |
| Iodination using I₂/P | Electrophilic iodination with NIS in ionic liquids | Milder conditions, recyclable solvent |
| Solvent: Dichloromethane | Solvent: 2-Methyltetrahydrofuran | Bio-derived, lower environmental persistence |
Implementation of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Future research in this area will likely target:
Photoredox Catalysis: The use of light-absorbing catalysts to enable new reaction pathways under mild conditions. For instance, photoredox-mediated atom transfer radical addition (ATRA) could be a viable method for introducing the iodoethyl group onto a nitrobenzene (B124822) precursor.
Transition Metal Catalysis: While traditional palladium and copper catalysts are staples in cross-coupling reactions, the exploration of catalysts based on more earth-abundant and less toxic metals like iron, cobalt, and nickel is a growing trend. These could be employed in late-stage functionalization of the aromatic ring or in coupling reactions involving the iodoethyl group.
Organocatalysis: The use of small organic molecules as catalysts can offer unique reactivity and selectivity profiles, often under metal-free conditions. Chiral organocatalysts could be particularly valuable for introducing stereocenters if derivatives of the target molecule are desired.
The table below outlines potential catalytic systems for key transformations relevant to the synthesis of this compound.
| Transformation | Catalytic System | Potential Benefits |
| C-H Functionalization | Rh(III) or Ru(II) catalysis | Direct introduction of functional groups, reducing pre-functionalization steps |
| Nitration | Enzyme-catalyzed nitration | High selectivity, mild aqueous conditions |
| C-I Bond Formation | Photoredox catalysis with organic dyes | Avoidance of heavy metals, use of visible light |
Exploration of Unconventional Reactivity Modes
Moving beyond classical synthetic transformations, the exploration of unconventional reactivity modes for this compound could unlock novel synthetic pathways and molecular architectures.
Key areas of investigation include:
Radical Chemistry: The iodoethyl group is a precursor to an alkyl radical. Harnessing this radical reactivity through various initiation methods (e.g., photoredox, radical initiators) could enable a range of C-C and C-heteroatom bond-forming reactions.
Nitro Group as a Directing Group and Reactant: The nitro group is a strong electron-withdrawing group and can direct substitution to the meta position. However, it can also participate in reactions itself, such as reduction to an amine or conversion to other functional groups. Exploring the selective transformation of the nitro group in the presence of the iodoethyl moiety is a rich area for research.
Remote Functionalization: Investigating reactions that functionalize positions on the molecule that are distant from the existing functional groups. This could involve developing catalytic systems that can "walk" along the molecule or engage in long-range electronic effects.
Application of High-Throughput Screening in Reaction Discovery and Optimization
High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions, catalysts, and substrates. Applying HTS to the synthesis and derivatization of this compound can significantly accelerate the discovery of optimal reaction conditions and novel transformations.
Future applications of HTS in this context include:
Catalyst Screening: Rapidly evaluating large libraries of catalysts (e.g., transition metal complexes with different ligands) to identify the most active and selective for a particular transformation.
Reaction Condition Optimization: Systematically varying parameters such as solvent, temperature, concentration, and stoichiometry to find the conditions that maximize yield and minimize byproducts.
Discovery of New Reactions: Screening the reactivity of this compound against a diverse set of reactants to uncover unexpected and potentially useful chemical transformations.
A hypothetical HTS workflow for optimizing a Suzuki coupling with the iodoethyl group is outlined below.
| Parameter | Variables Screened | Number of Variations |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dppp) | 3 |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 3 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 3 |
| Solvent | Toluene, Dioxane, THF | 3 |
| Total Experiments | 81 |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. Integrating the synthesis of this compound into flow and automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing.
Key opportunities in this area include:
Telescoped Synthesis: Designing a multi-step synthesis where the output of one reactor flows directly into the next, avoiding time-consuming and wasteful workup and purification steps between stages.
Real-time Reaction Monitoring: Incorporating in-line analytical techniques (e.g., IR, UV-Vis, NMR) to monitor the reaction in real-time, allowing for rapid optimization and quality control.
Automated Optimization: Combining flow chemistry with machine learning algorithms to create self-optimizing systems that can autonomously explore reaction space and identify optimal conditions.
This integration can lead to the on-demand synthesis of this compound and its derivatives, facilitating more rapid and efficient research and development cycles.
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(2-iodo-ethyl)-3-nitro-benzene while minimizing byproduct formation?
Methodological Answer: The synthesis of iodinated aromatic compounds often involves nucleophilic substitution or halogen-exchange reactions. For this compound, a plausible route is the iodination of a bromoethyl precursor (e.g., 1-(2-bromoethyl)-3-nitro-benzene) using NaI in a polar aprotic solvent like acetone or DMF at 60–80°C. Key considerations include:
- Reaction Time: Prolonged heating (>12 hours) may lead to nitro-group reduction or solvent decomposition.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted starting materials or iodide salts .
- Deuterated Analogues: Isotopic labeling (e.g., using deuterated ethyl groups) requires anhydrous conditions to prevent proton exchange, as demonstrated in bromoethyl-benzene derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- NMR:
- IR: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
- Mass Spectrometry (EI-MS): The molecular ion peak ([M]⁺) should match the molecular weight (e.g., m/z ~303 for C8H8INO2), with fragments corresponding to loss of I (Δm/z ~127) or NO2 (Δm/z ~46) .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity: The nitro and iodo groups make the compound prone to photodegradation. Store in amber glassware at –20°C under inert gas (N2/Ar) .
- Thermal Stability: Decomposition above 120°C may release toxic NOx gases. Differential Scanning Calorimetry (DSC) can identify exothermic peaks indicative of instability .
- Humidity: Hydrolytic cleavage of the C–I bond is possible in aqueous environments. Karl Fischer titration monitors moisture content in stored samples .
Advanced Research Questions
Q. How can substitution reactions at the iodoethyl group be optimized for functionalizing this compound?
Methodological Answer: The iodine atom is a good leaving group, enabling nucleophilic substitutions (SN2). For example:
- Amination: React with primary/secondary amines (e.g., piperazine) in DMF at 80°C with K2CO3 as a base. Monitor progress via TLC (Rf shift) and isolate using acid-base extraction .
- Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh3)4) and Cs2CO3 in toluene/water (3:1) at 100°C .
- Isotopic Labeling: Replace iodine with deuterium using LiAlD4 in THF, followed by quenching with D2O .
Q. How should researchers resolve contradictions in reaction yields when modifying substituents on the benzene ring?
Methodological Answer: Contradictions often arise from electronic or steric effects. A systematic approach includes:
- Electronic Analysis: Use Hammett σ constants to predict substituent effects on reaction rates. Nitro groups (-NO2, σ = +0.78) strongly deactivate the ring, slowing electrophilic substitutions but accelerating nucleophilic attacks .
- Steric Mapping: Molecular modeling (e.g., DFT calculations) identifies steric clashes between substituents and reagents. Compare energy barriers for different pathways .
- Statistical Design: Apply a factorial design (e.g., 2³ experiments) to test variables like temperature, solvent polarity, and catalyst loading. ANOVA identifies significant factors .
Q. What computational strategies predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G* level to determine frontier molecular orbitals (FMOs). The LUMO location (~NO2 group) predicts sites for nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction kinetics. Higher polarity solvents stabilize transition states in SN2 pathways .
- QSPR Models: Train quantitative structure-property relationship models using descriptors like logP, polar surface area, and Mulliken charges to predict solubility or reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
